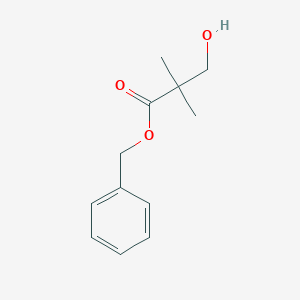

Benzyl 3-hydroxy-2,2-dimethylpropanoate

Overview

Description

Benzyl 3-hydroxy-2,2-dimethylpropanoate is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can provide insights into the chemistry of similar esters and their potential applications. For instance, the synthesis of glycosides and glycosyl esters is explored using related benzyloxyphenyl-dimethylpropanoate esters, which are structurally similar to this compound .

Synthesis Analysis

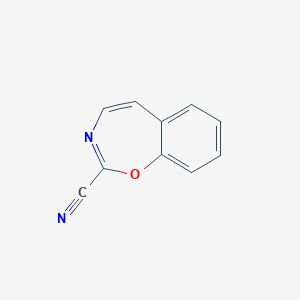

The synthesis of related compounds involves multiple steps, including the use of neighboring group participation and hydrogenolysis for the synthesis of glycosides and glycosyl esters . Another paper describes a high-yielding synthesis of a complex azepine derivative starting from 2,4-dimethylaniline, which, while not the same, shares some synthetic strategy elements that could be applicable to the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been analyzed in some of the papers. For example, the crystal and molecular structure of a benzoylpropylphosphonate compound was determined, showing strong intramolecular interactions and dimeric arrangements due to hydrogen bonding . This suggests that this compound may also exhibit interesting structural features due to the presence of functional groups capable of forming hydrogen bonds.

Chemical Reactions Analysis

The chemical reactions involving related compounds include [3+3] cyclocondensations to synthesize 1-hydroxy-2,4-benzodioates , and acid-catalyzed dehydration and base-promoted elimination reactions to yield phosphonate derivatives . These reactions highlight the reactivity of the hydroxyl and carboxylate groups, which are also present in this compound, indicating that it may undergo similar reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly discussed, the properties of structurally related compounds can provide some insights. For example, the synthesis of new benzoyloxybenzoic acids with liquid crystalline properties suggests that benzyl esters with similar structures may also exhibit such properties under certain conditions . Additionally, the intermolecular interactions observed in the crystal structures of related compounds imply that this compound may have a propensity for forming specific molecular arrangements .

Scientific Research Applications

1. Anti-Tumor Activities

Benzyl 3-hydroxy-2,2-dimethylpropanoate derivatives have shown significant potential in anti-tumor activities. For example, metal complexes derived from this compound were tested for their anti-tumor activities and showed inhibitory actions on human colorectal carcinoma cells, while not affecting normal cells. This suggests their potential as CDK8 kinase inhibitors, a mechanism that could be beneficial in colon cancer therapy (Aboelmagd et al., 2021).

2. Synthesis of Glycosides and Glycosyl Esters

The compound aids in the stereocontrolled synthesis of glycosides and glycosyl esters. Specifically, esters related to this compound enable the synthesis of beta-glucosides and alpha-mannosides, demonstrating their utility in complex carbohydrate synthesis (Crich & Cai, 2007).

3. HDAC Inhibitors in Cancer Treatment

Another significant application lies in the development of histone deacetylase (HDAC) inhibitors for cancer treatment. Modified derivatives of this compound have been synthesized and shown potential as HDAC inhibitors, exhibiting antiproliferative activity against various cancer cell lines (El-Rayes et al., 2019).

4. Synthesis of Novel Pharmaceutical Intermediates

The compound is also useful in synthesizing pharmaceutical intermediates. For instance, an efficient protocol for the preparation of 3-aryl-2,2-dimethylpropanoates via Negishi coupling has been developed, which provides access to key intermediates often required in multi-step pharmaceutical syntheses (Kwak et al., 2009).

Safety and Hazards

Future Directions

Mechanism of Action

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is predicted to be around 2.31 (iLOGP), 1.79 (XLOGP3), 1.6 (WLOGP), 1.98 (MLOGP), and 2.2 (SILICOS-IT), with a consensus Log Po/w of 1.98 .

Result of Action

The molecular and cellular effects of Benzyl 3-hydroxy-2,2-dimethylpropanoate’s action are currently unknown due to the lack of research on this compound .

Action Environment

It is known that the compound is a light yellow to yellow liquid at room temperature .

properties

IUPAC Name |

benzyl 3-hydroxy-2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,9-13)11(14)15-8-10-6-4-3-5-7-10/h3-7,13H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZZXRKTRWITII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596508 | |

| Record name | Benzyl 3-hydroxy-2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17701-61-0 | |

| Record name | Benzyl 3-hydroxy-2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid](/img/structure/B103647.png)

![2-Bromo-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B103659.png)